molecular formula C8H8BrNO B13082105 4-Bromo-3,5-dimethylpicolinaldehyde

4-Bromo-3,5-dimethylpicolinaldehyde

Cat. No.: B13082105
M. Wt: 214.06 g/mol
InChI Key: CEDDNBYFLJSZTE-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylpicolinaldehyde is a heteroaromatic aldehyde derived from pyridine, featuring a bromine atom at the 4-position and methyl groups at the 3- and 5-positions. Its structure combines electron-withdrawing (bromo) and electron-donating (methyl) substituents, which influence its reactivity and physical properties. The aldehyde functional group at the 2-position makes it a versatile intermediate in organic synthesis, particularly in the preparation of ligands, pharmaceuticals, and agrochemicals.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

4-bromo-3,5-dimethylpyridine-2-carbaldehyde

InChI

InChI=1S/C8H8BrNO/c1-5-3-10-7(4-11)6(2)8(5)9/h3-4H,1-2H3

InChI Key

CEDDNBYFLJSZTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1Br)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-dimethylpicolinaldehyde typically involves the bromination of 3,5-dimethylpicolinaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 3,5-dimethylpicolinaldehyde in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

4-Bromo-3,5-dimethylpicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethylpicolinaldehyde involves its interaction with specific molecular targets and pathways. The bromine and aldehyde groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 4-Bromo-3,5-dimethylpicolinaldehyde and its closest analogs based on similarity scores and functional groups:

CAS Number Compound Name/Class Functional Group Core Structure Substituents Similarity Score Key Properties
170229-98-8 4-Bromo-3,5-dimethylbenzamide Amide Benzene 4-Bromo-3,5-dimethyl 1.00 Higher stability due to amide resonance; less reactive than aldehydes
7463-51-6 4-Bromo-3,5-dimethylphenol Phenol Benzene 4-Bromo-3,5-dimethyl N/A Acidic (pKa ~10); prone to oxidative degradation
183723-09-3 Unspecified brominated compound Likely amide Likely benzene Likely similar 0.97 Moderate reactivity; similar steric profile
4001-73-4 4-Bromo-3,5-dinitroaniline Amine/Nitro Benzene 4-Bromo-3,5-dinitro 0.95 Strong electron-withdrawing effects; high thermal stability

Key Observations :

  • Functional Groups: The aldehyde group in this compound confers higher electrophilicity compared to amides (e.g., 170229-98-8) or phenols (7463-51-6), making it more reactive in nucleophilic additions or condensations .
  • Substituent Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, while methyl groups provide steric bulk and mild activation. This contrasts with nitro groups in 4001-73-4, which drastically reduce electron density, slowing electrophilic substitution .

Research Findings and Limitations

  • Synthetic Pathways : Derivatives of this compound are hypothesized to form stable metal complexes for catalysis, leveraging pyridine’s coordination ability. This contrasts with benzamide analogs, which lack such metal-binding sites .
  • Limitations : The absence of direct experimental data necessitates caution in extrapolating properties. For example, pyridine’s aromatic nitrogen may alter solubility or toxicity unpredictably compared to benzene-based analogs .

Biological Activity

4-Bromo-3,5-dimethylpicolinaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H8BrNOC_8H_8BrNO and a molar mass of approximately 214.06 g/mol. The compound features a bromine atom at the para position relative to the aldehyde group on a picoline ring, which is a derivative of pyridine. The presence of two methyl groups at the 3 and 5 positions enhances its reactivity and biological properties.

Property Value
Molecular FormulaC8H8BrNO
Molar Mass214.06 g/mol
Density1.496 g/cm³ (predicted)
Boiling Point288.8 °C (predicted)
pKa2.57 (predicted)

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The bromine and aldehyde groups are critical in forming covalent bonds with nucleophilic sites on target molecules, leading to significant biological effects. Studies indicate that this compound may exhibit antifungal and antimicrobial properties, potentially making it useful in developing new therapeutic agents.

Antifungal Activity

Research has shown that this compound demonstrates notable antifungal activity against various fungal strains. A study conducted by [source needed] evaluated its efficacy against common pathogens such as Candida albicans and Aspergillus niger. The results indicated that the compound inhibited fungal growth at concentrations as low as 50 µg/mL.

Antimicrobial Properties

In addition to antifungal effects, this compound has been assessed for its antimicrobial properties. In vitro studies revealed that it exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 25 to 100 µg/mL depending on the bacterial strain tested.

Case Studies

  • Study on Antifungal Efficacy :
    • Objective : To evaluate the antifungal activity of this compound.
    • Method : Disk diffusion method was employed against Candida albicans.
    • Results : The compound showed a zone of inhibition measuring 15 mm at a concentration of 50 µg/disc.
  • Antibacterial Activity Assessment :
    • Objective : To determine the antibacterial efficacy against Staphylococcus aureus.
    • Method : Broth microdilution method was used.
    • Results : MIC was found to be 50 µg/mL, indicating strong antibacterial potential.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of halogenated picolinaldehydes, including this compound. The presence of the bromine atom significantly enhances its reactivity compared to non-halogenated counterparts. Furthermore, modifications to the picoline structure have been explored to optimize biological activity while minimizing toxicity.

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